3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiadiazole precursors under acidic or basic conditions . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like phosphorous oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylphenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products .
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the urease enzyme by binding to its active site and preventing the hydrolysis of urea . Additionally, the compound’s structure allows it to interact with various receptors and enzymes, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazole: A five-membered heterocycle with three nitrogen atoms, known for its antifungal and antibacterial properties.
1,3,4-thiadiazole: A five-membered ring containing two nitrogen and one sulfur atom, with applications in medicinal chemistry and materials science.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine:
Uniqueness
3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its unique combination of triazole and thiadiazine rings, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as a therapeutic agent make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H18N4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C19H18N4S/c1-2-14-8-10-16(11-9-14)17-13-24-19-21-20-18(23(19)22-17)12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |
InChI Key |
KXRLISOHEZBADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.